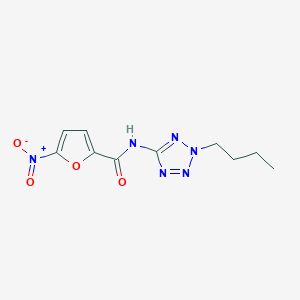![molecular formula C22H22FN3OS B251233 N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide, commonly known as "Compound X," is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
Compound X exerts its therapeutic effects by selectively binding to and inhibiting the activity of certain enzymes or receptors in the body. For example, in oncology, Compound X inhibits the activity of certain proteins involved in cell division and proliferation, leading to the death of cancer cells. In neurology and psychiatry, Compound X binds to and modulates the activity of certain neurotransmitter receptors in the brain, leading to changes in neuronal signaling and behavior.
Biochemical and Physiological Effects
Compound X has been shown to have a wide range of biochemical and physiological effects in various animal models and cell cultures. These effects include changes in gene expression, protein activity, and cellular signaling pathways. In oncology, Compound X has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and enhance the immune response against tumors. In neurology and psychiatry, Compound X has been shown to modulate the activity of neurotransmitter receptors such as serotonin and dopamine, leading to changes in mood, anxiety, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages for lab experiments, including its high potency, selectivity, and solubility in aqueous solutions. However, Compound X also has some limitations, including its relatively short half-life in vivo, potential toxicity at high doses, and limited availability and cost.
Direcciones Futuras
There are several future directions for research on Compound X, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Evaluation of the pharmacokinetics and pharmacodynamics of Compound X in vivo.
3. Identification of new therapeutic targets and indications for Compound X.
4. Development of new formulations and delivery methods to improve bioavailability and reduce toxicity.
5. Investigation of potential drug-drug interactions and safety concerns.
6. Clinical trials to evaluate the efficacy and safety of Compound X in humans.
Conclusion
Compound X is a promising synthetic molecule with potential therapeutic applications in various fields of medicine. Its unique chemical structure and mechanism of action make it a valuable tool for studying cellular signaling pathways and developing new treatments for cancer, neurodegenerative diseases, and psychiatric disorders. Further research is needed to fully understand the biochemical and physiological effects of Compound X and to evaluate its safety and efficacy in humans.
Métodos De Síntesis
Compound X is synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with 4-(2-fluorobenzyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-nitrophenylboronic acid in the presence of a palladium catalyst to yield Compound X.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, Compound X has been shown to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In neurology, Compound X has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, Compound X has been shown to have anxiolytic and antidepressant effects and may be useful in the treatment of anxiety and depression.
Propiedades
Fórmula molecular |
C22H22FN3OS |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H22FN3OS/c23-20-5-2-1-4-17(20)16-25-11-13-26(14-12-25)19-9-7-18(8-10-19)24-22(27)21-6-3-15-28-21/h1-10,15H,11-14,16H2,(H,24,27) |
Clave InChI |
DOTVPTVJQWAJJM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chlorophenyl)sulfanyl]-N-(5-quinolinyl)acetamide](/img/structure/B251150.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251152.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)


![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)

![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)


![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-nitro-2-furamide](/img/structure/B251173.png)